molecular formula C6H8IN3O B1417808 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol CAS No. 1135283-16-7

5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol

Cat. No.: B1417808
CAS No.: 1135283-16-7
M. Wt: 265.05 g/mol
InChI Key: ZNZVGGHTNYVXPV-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound exhibits a well-defined chemical identity characterized by its systematic nomenclature and molecular parameters. The compound possesses the molecular formula C₆H₈IN₃O with a molecular weight of 265.05 grams per mole. The systematic International Union of Pure and Applied Chemistry name reflects the precise positioning of substituents on the pyrimidine ring system, where the iodine atom occupies the 5-position, a methyl group resides at the 2-position, a methylamino group is located at the 6-position, and a hydroxyl group is present at the 4-position.

The compound's registry number 1135283-16-7 assigned by the Chemical Abstracts Service provides a unique identifier for this specific molecular structure. The MDL number MFCD12025850 serves as an additional database reference for chemical information systems. Alternative nomenclature includes the designation "iodomethylmethylaminopyrimidinol," which emphasizes the key functional groups present in the molecule. The Simplified Molecular Input Line Entry System representation "Cc1nc(c(c(n1)O)I)NC" provides a standardized method for encoding the molecular structure in chemical databases.

Physical and chemical properties documented for this compound include specific melting point ranges and predicted physicochemical parameters. The compound demonstrates characteristic behavior typical of substituted pyrimidines, with the iodine substituent significantly influencing its electronic properties and reactivity profile. Storage recommendations indicate stability under controlled conditions, typically requiring refrigerated storage to maintain compound integrity over extended periods.

Property Value Reference
Molecular Formula C₆H₈IN₃O
Molecular Weight 265.05 g/mol
CAS Registry Number 1135283-16-7
MDL Number MFCD12025850
Melting Point 170-172°C
Storage Temperature -4°C to -20°C

Historical Context in Heterocyclic Chemistry

The development of halogenated pyrimidine derivatives has deep roots in the evolution of heterocyclic chemistry, with systematic studies beginning in the late 19th century. Pyrimidine chemistry itself traces back to 1879 when Grimaux first reported the preparation of barbituric acid from urea and malonic acid, establishing the foundation for pyrimidine research. The systematic investigation of pyrimidines gained momentum in 1884 with Pinner's work on condensing ethyl acetoacetate with amidines, leading to the proposal of the term "pyrimidin" in 1885. Gabriel and Colman subsequently prepared the parent pyrimidine compound in 1900 through the reduction of 2,4,6-trichloropyrimidine using zinc dust in hot water.

The incorporation of halogen atoms, particularly iodine, into pyrimidine structures represents a more recent advancement in heterocyclic chemistry. Iodination reactions of pyrimidine derivatives have evolved from traditional methods using toxic reagents under acidic conditions to more environmentally friendly approaches. Contemporary research has demonstrated that solid-state iodination methods using elemental iodine can achieve high yields of 70-98% with reaction times of 20-30 minutes, representing significant improvements in both efficiency and environmental impact. These advances have enabled the synthesis of compounds like this compound with greater precision and safety.

The historical progression of pyrimidine derivative synthesis has been driven by their fundamental role in biological systems. Pyrimidine derivatives serve as essential components of nucleic acids, with cytosine, thymine, and uracil representing the three primary pyrimidine bases found in deoxyribonucleic acid and ribonucleic acid. This biological significance has motivated extensive research into synthetic pyrimidine analogs, leading to the development of numerous therapeutic agents and research tools. The de novo pyrimidine synthesis pathway, occurring primarily in the cytoplasm of cells, involves six main enzymatic steps beginning with carbamoyl phosphate synthesis and culminating in orotic acid formation.

Position Within Pyrimidine Derivative Classifications

This compound occupies a distinctive position within the broader classification of pyrimidine derivatives, specifically as a member of the halogenated pyrimidine subfamily. Pyrimidines constitute one of the three diazines, characterized by nitrogen atoms at positions 1 and 3 in the six-membered heterocyclic ring. Within this classification system, the compound represents a multiply substituted pyrimidine with both heteroatom substitution through iodine and amino group functionalization.

The compound's classification can be further refined by considering its functional group profile. The presence of a hydroxyl group at the 4-position places it within the hydroxypyrimidine subcategory, while the methylamino substituent at the 6-position contributes to its amino-substituted pyrimidine classification. The iodine atom at the 5-position distinguishes it from other halogenated pyrimidines, as iodinated derivatives often exhibit unique reactivity patterns compared to their chlorinated or brominated analogs.

Structural comparison with related compounds reveals the specificity of this particular substitution pattern. Similar compounds in chemical databases include 6-Chloro-5-iodo-2-(methylamino)pyrimidin-4(3H)-one, which shares the iodine and methylamino functionalities but differs in the chlorine substitution and hydroxyl positioning. Another related structure, 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine, demonstrates alternative substitution patterns while maintaining the 5-iodo motif. These structural relationships highlight the systematic approach to pyrimidine derivative design and synthesis.

Compound Class Structural Features Representative Examples
Halogenated Pyrimidines Halogen substitution at ring positions This compound
Hydroxypyrimidines Hydroxyl group at ring positions Thymine, Uracil derivatives
Amino-substituted Pyrimidines Amino or alkylamino groups 6-(Methylamino) derivatives
Methylated Pyrimidines Methyl substituents 2-Methyl pyrimidine analogs

Properties

IUPAC Name

5-iodo-2-methyl-4-(methylamino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3O/c1-3-9-5(8-2)4(7)6(11)10-3/h1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZVGGHTNYVXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)I)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, primarily through its interactions with various molecular targets, including enzymes and receptors involved in immune responses and inflammation.

  • Molecular Formula : C6H8IN3O
  • Molecular Weight : 265.05 g/mol
  • Purity : Typically around 95% .

The compound is noted for its selective inhibition of Bruton's tyrosine kinase (Btk), which plays a critical role in B-cell receptor signaling pathways. Btk is implicated in several autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus, as well as in certain types of cancers . By inhibiting Btk, this compound may help modulate immune responses and reduce inflammation.

1. Anti-inflammatory Effects

Research indicates that the compound can effectively inhibit pathways leading to the release of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases .

2. Immunomodulatory Effects

The inhibition of Btk by this compound may also extend to its ability to modulate immune responses, making it a candidate for therapies aimed at autoimmune disorders .

3. Anticancer Properties

Preliminary studies have indicated that compounds targeting Btk can exhibit anticancer properties, particularly in lymphomas that rely on Btk for survival and proliferation . The potential for this compound to serve as an anticancer agent is an area of ongoing research.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Jansson & Holmdahl (1993)Demonstrated the protective effects of Btk inhibition in preclinical models of rheumatoid arthritis.
Steinberg et al. (1982)Showed the role of Btk in systemic lupus erythematosus, highlighting the therapeutic potential of Btk inhibitors.
Tan et al. (2013)Reviewed the implications of Btk in various cancers, suggesting that inhibitors like this compound could be beneficial in cancer therapy.

Synthesis and Applications

This compound has been utilized in synthetic organic chemistry, particularly in microwave-assisted reactions such as tandem Heck-Sonogashira cross-coupling reactions . This versatility enhances its potential applications not only in pharmacology but also in material sciences.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Bruton's Tyrosine Kinase (Btk)
One of the primary applications of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol is its selective inhibition of Bruton's tyrosine kinase (Btk). Btk plays a crucial role in several autoimmune diseases and cancers. Compounds that inhibit Btk can be beneficial in treating conditions such as:

  • Rheumatoid arthritis
  • Systemic lupus erythematosus
  • Allergic diseases (e.g., asthma, chronic obstructive pulmonary disease)
  • Certain lymphomas and leukemias .

2. Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit anticancer properties. This compound may show efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The therapeutic window for these compounds suggests they can target cancer cells more effectively than normal cells, making them promising candidates for cancer therapy.

3. Proteomics Research
This compound is utilized in proteomics research due to its biochemical properties. It serves as a tool for studying protein interactions and functions, which is vital for understanding disease mechanisms at the molecular level .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplicationKey Findings
WO2015079417A1Autoimmune DisordersInhibits Btk, potentially useful for rheumatoid arthritis and lupus .
US8835430B2Cancer TherapyShows potent anticancer activity against leukemia cells with a favorable therapeutic index .
PubChemProteomicsUsed in biochemical assays to study protein interactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences among selected pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol C₆H₈IN₃O 265.05 2-Me, 5-I, 6-MeNH, 4-OH Iodo, hydroxyl, methylamino
5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one C₆H₇IN₂OS 282.10 2-MeS, 5-I, 6-Me, 4-keto Iodo, methylthio, ketone
4-Chloro-5-iodo-6-methylpyrimidin-2-amine C₅H₆ClIN₃ 258.48 2-NH₂, 4-Cl, 5-I, 6-Me Chloro, iodo, amine
Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-pyrimidinedione) C₉H₁₃BrN₂O₂ 261.12 5-Br, 6-Me, 3-(1-methylpropyl), 2,4-dione Bromo, alkyl chain, diketone
4-Amino-5-hydroxymethyl-2-methylpyrimidine C₆H₉N₃O 151.16 2-Me, 4-NH₂, 5-CH₂OH Hydroxymethyl, amine

Physicochemical and Reactivity Comparisons

  • Iodo vs. Bromo/Chloro Substituents :

    • The iodine atom in the target compound increases molecular weight and polarizability compared to bromacil (Br) or 4-Chloro-5-iodo-6-methylpyrimidin-2-amine (Cl). Iodo groups enhance stability in radical reactions but reduce solubility in aqueous media .
    • Bromacil’s bromine atom contributes to its use as a herbicide, whereas the iodine in the target compound may favor applications in medicinal chemistry (e.g., halogen bonding in drug design) .
  • Synthetic Considerations: Introducing iodine typically requires halogenation under acidic or oxidative conditions (e.g., N-iodosuccinimide). In contrast, bromacil’s bromine is introduced via electrophilic substitution . The methylamino group in the target compound may be synthesized via reductive amination or alkylation of a precursor amine, whereas methylthio groups (as in ) involve thiolation reactions .

Research Findings and Trends

  • Pesticide vs. Pharmaceutical Use: Pyrimidines with alkyl chains (e.g., bromacil) are prioritized in agrochemistry, while those with polar groups (hydroxyl, methylamino) are explored for drug discovery .

Q & A

Q. What are the established synthetic routes for 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and amination steps. For example:

  • Iodination : Introduce iodine at the 5-position of a pyrimidinone precursor using N-iodosuccinimide (NIS) in polar solvents like DMF at 60–80°C .
  • Methylamino Substitution : React the intermediate with methylamine under reflux in ethanol or DMF (12–24 hours) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to enhance yield. Catalyst-free methods, such as aqueous-phase reactions, improve sustainability .

Q. Which spectroscopic and computational techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR identify methyl, amino, and iodinated positions (e.g., δ ~2.3 ppm for methyl groups) .
    • IR : Confirm NH and OH stretches (3200–3500 cm1^{-1}) and C-I bonds (~500 cm1^{-1}).
  • Computational : DFT calculations (e.g., B3LYP/6-311++G**) predict molecular geometry, electrostatic potential, and vibrational frequencies .

Q. How do structural modifications influence the biological activity of pyrimidinols?

Methodological Answer:

  • Substituent Effects :
    • Iodo Group : Enhances lipophilicity and halogen bonding with biological targets .
    • Methylamino Group : Modulates solubility and hydrogen-bonding capacity.
  • SAR Studies : Compare analogs (e.g., bromo vs. iodo derivatives) in bioassays (MIC for antimicrobial activity) .

Q. What physicochemical properties are critical for experimental design?

Methodological Answer:

Property Value Source
Molecular FormulaC6_6H9_9IN3_3O
Molecular Weight293.06 g/mol
Melting Point149–152.5°C (similar analogs)
SolubilityModerate in DMSO, poor in H2_2O

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with targets (e.g., kinases or microbial enzymes). Validate with MD simulations (NAMD/GROMACS) .
  • QSAR Models : Corrogate electronic parameters (HOMO-LUMO gaps) with bioactivity data to design derivatives with enhanced potency .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

  • Experimental Replication : Standardize assay conditions (e.g., broth microdilution for MICs, fixed inoculum size) .
  • Structural Confirmation : Verify compound purity (>95% via HPLC) to rule out degradation artifacts .
  • Dose-Response Analysis : Perform IC50_{50} curves to assess potency thresholds and Hill slopes .

Q. What green chemistry approaches can be applied to synthesize this compound?

Methodological Answer:

  • Solvent-Free Reactions : Use ball milling for halogenation steps .
  • Aqueous-Phase Amination : Replace DMF with water-ethanol mixtures to reduce toxicity .
  • Catalyst Recycling : Immobilize catalysts (e.g., Pd/C) for Suzuki couplings in multi-step syntheses .

Q. What mechanistic insights exist for its interaction with biological targets (e.g., kinases or microbial enzymes)?

Methodological Answer:

  • Kinase Inhibition : Use SPR (Surface Plasmon Resonance) to measure binding kinetics to CDK2 or EGFR .
  • Enzyme Assays : Monitor NADPH oxidation in real-time to assess inhibition of dihydrofolate reductase (DHFR) .
  • Mutagenesis Studies : Identify critical residues (e.g., Asp86 in DHFR) via site-directed mutagenesis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
Reactant of Route 2
Reactant of Route 2
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol

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